1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a pyrrole ring substituted with a hydroxyphenyl group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde typically involves the condensation of 4-hydroxybenzaldehyde with pyrrole under acidic or basic conditions. The reaction can be catalyzed by various acids or bases, and the choice of solvent can significantly affect the yield and purity of the product. Common solvents include ethanol, methanol, and dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products:
Oxidation: 1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(4-Hydroxy-phenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-(4-Hydroxy-phenyl)-1H-pyrrole-2-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
4-Hydroxybenzaldehyde: Lacks the pyrrole ring but has the hydroxyphenyl and aldehyde groups.
Uniqueness: 1-(4-Hydroxy-phenyl)-1H-pyrrole-2-carbaldehyde is unique due to the presence of both a hydroxyphenyl group and a pyrrole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c13-8-10-2-1-7-12(10)9-3-5-11(14)6-4-9/h1-8,14H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROKDIKTPVGYEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360071 |
Source
|
Record name | 1-(4-hydroxyphenyl)pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444077-56-9 |
Source
|
Record name | 1-(4-hydroxyphenyl)pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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